molecular formula C27H26FN3O2S B2508599 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline CAS No. 866847-47-4

4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline

Cat. No. B2508599
CAS RN: 866847-47-4
M. Wt: 475.58
InChI Key: SMNGFHLSGFHQCM-UHFFFAOYSA-N
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Description

The compound "4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline" is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications, particularly in the field of medicinal chemistry due to their antibacterial properties. The presence of a fluorophenyl group and a piperazine moiety in the structure suggests that this compound may exhibit interesting biological activities, potentially including antibacterial properties.

Synthesis Analysis

The synthesis of fluorinated quinoline derivatives typically involves the alkylation of hydroxyquinoline carboxylic acid esters with various substituted-benzyl chlorides, followed by treatment with piperazine or its derivatives. For instance, the synthesis of 1-(substituted-benzyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acids involves the alkylation of 6,7-difluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester, followed by reaction with piperazine and subsequent hydrolysis and acidification steps . Although the exact synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using crystallography. For example, the crystal structure of a related compound, the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one, has been determined, providing insights into the molecular conformation and intermolecular interactions . The comparison of this structure with its fluorinated analogue can reveal the influence of fluorine substitution on the molecular geometry and potential binding interactions with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including alkylation, hydrolysis, and the formation of salts with acids. The reactivity of the piperazine ring and the fluorophenyl group can also contribute to the compound's chemical behavior. The formation of hydrochloride salts, as seen in the crystallized amine derivative , is an example of how these compounds can react with acids to form more stable or soluble forms, which can be advantageous for pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of a fluorine atom can significantly alter these properties by affecting the compound's lipophilicity and electronic distribution. The presence of a piperazine ring can also impact the basicity and potential for salt formation. The pharmacokinetic profile of a related compound, 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, suggests its suitability for treating systemic infections, indicating that similar compounds may also possess favorable pharmacokinetic properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Fe-catalyzed Synthesis : The synthesis of related compounds, including flunarizine, involves metal-catalyzed amination processes and the Wittig reaction. These methods highlight the potential for synthesizing similar fluorinated piperazine compounds (Shakhmaev, Sunagatullina, & Zorin, 2016).

  • Crystal Structure Analysis : Studies on similar compounds have been conducted to understand their crystal structures and hydrogen bonding, which can inform the potential applications of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline in materials science or pharmaceutical formulation (Ullah & Altaf, 2014).

Biological Activities

  • Antimicrobial Activity : Research has shown that compounds structurally similar to this compound exhibit significant antimicrobial activity, suggesting potential applications in the development of new antibacterial agents (Patel, Patel, & Chauhan, 2007).

  • Antitumor Activity : Some derivatives have demonstrated promising antitumor activity in vitro, particularly against human myelogenous leukemia cells. This indicates a potential application in cancer therapy (Cao et al., 2005).

Photophysical Properties

  • Luminescent Properties and Photo-induced Electron Transfer : Piperazine substituted compounds have been studied for their fluorescent properties and photo-induced electron transfer, suggesting potential applications in optical and electronic materials (Gan et al., 2003).

Future Directions

The future directions of research on “4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline” could include further studies on its inhibitory potential on α-amylase . Additionally, more research could be conducted to explore its potential applications in various fields, such as medicinal chemistry .

Biochemical Analysis

Biochemical Properties

The compound 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline has been shown to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . Specifically, it has been demonstrated to be a novel inhibitor of ENTs, showing more selectivity to ENT2 than to ENT1 .

Cellular Effects

In cellular models, this compound has been shown to inhibit the uptake of uridine and adenosine, which are transported by ENTs . This inhibition could potentially affect various cellular processes, including nucleotide synthesis and adenosine-related functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to ENTs, leading to the inhibition of these transporters . It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity of the transporters for uridine . This suggests that it acts as a non-competitive inhibitor .

Temporal Effects in Laboratory Settings

The effects of this compound on ENTs are irreversible and cannot be washed out, indicating a long-term effect on cellular function . More studies are needed to understand its stability, degradation, and long-term effects in both in vitro and in vivo settings.

Metabolic Pathways

Given its interaction with ENTs, it may be involved in pathways related to nucleotide synthesis and adenosine function .

Transport and Distribution

As an inhibitor of ENTs, this compound likely affects the transport and distribution of nucleosides within cells

properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-3-(4-methylphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O2S/c1-19-7-10-21(11-8-19)34(32,33)26-18-29-24-12-9-20(2)17-22(24)27(26)31-15-13-30(14-16-31)25-6-4-3-5-23(25)28/h3-12,17-18H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNGFHLSGFHQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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